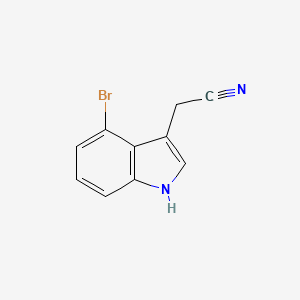

2-(4-bromo-1H-indol-3-yl)acetonitrile

Description

BenchChem offers high-quality 2-(4-bromo-1H-indol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-indol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFUOBNYUICDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452213 | |

| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89245-35-2 | |

| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-bromo-1H-indol-3-yl)acetonitrile chemical properties and structure

An In-depth Technical Guide to 2-(4-bromo-1H-indol-3-yl)acetonitrile

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2-(4-bromo-1H-indol-3-yl)acetonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Indole derivatives, particularly halogenated ones, are crucial scaffolds in the synthesis of biologically active compounds.[1][2]

Chemical and Physical Properties

2-(4-bromo-1H-indol-3-yl)acetonitrile is a solid, light yellow to yellow in appearance.[3] It is expected to be soluble in organic solvents such as DMSO and acetone.[1] For storage, it should be kept sealed in a dry environment at 2-8°C.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂ | [3][5][6] |

| Molecular Weight | 235.09 g/mol | [5] |

| CAS Number | 89245-35-2 | [3][7] |

| Melting Point | 151-152 °C | [3] |

| Boiling Point | 427.5 ± 30.0 °C (Predicted) | [3] |

| Density | 1.629 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.39 ± 0.30 (Predicted) | [3] |

| Appearance | Light yellow to yellow solid | [3] |

Molecular and Crystal Structure

The structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile has been determined by single-crystal X-ray diffraction.[5][8] The indole ring system is essentially planar.[5][9] In the crystal lattice, molecules are linked into chains along the[10] direction by N—H···N hydrogen bonds.[5][8][9]

The majority of the non-hydrogen atoms lie in the least-squares plane defined by the indole ring system (r.m.s deviation = 0.019 Å).[5][8][9] However, the nitrogen and carbon atoms of the acetonitrile group are displaced from this plane by 2.278 (1) Å and 1.289 (1) Å, respectively.[5][8][9][11]

Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | [5][11] |

| Space Group | P2₁/c | [8] |

| a | 8.3971 (17) Å | [5][11] |

| b | 11.237 (2) Å | [5][11] |

| c | 9.979 (2) Å | [5][11] |

| β | 104.82 (3)° | [5][11] |

| Volume (V) | 910.2 (3) ų | [5][11] |

| Z | 4 | [5][11] |

| Radiation | Mo Kα | [5][11] |

| Temperature (T) | 293 K | [5][8][11] |

| R-factor | 0.073 | [5][8] |

| wR-factor | 0.188 | [5][8] |

Experimental Protocols

Single-Crystal X-ray Diffraction

The following protocol outlines the methodology used to determine the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile.[1][5][11]

-

Crystal Growth : Suitable single crystals were obtained through the slow evaporation of a methanol solution of the commercially acquired compound.[1][11]

-

Data Collection :

-

A suitable crystal (e.g., 0.20 × 0.20 × 0.20 mm) is mounted on a diffractometer (e.g., Rigaku SCXmini).[5]

-

The crystal is maintained at a constant temperature of 293 K during data collection.[5]

-

X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å).[1]

-

A multi-scan absorption correction is applied to the collected data.[5] In one study, 9047 reflections were measured, resulting in 2082 independent reflections.[5]

-

-

Structure Solution and Refinement :

Spectroscopic Analysis

While specific, verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2-(4-bromo-1H-indol-3-yl)acetonitrile are not widely available in public databases, a generalized workflow for acquiring such data is presented below.[12] Data for isomers and the parent compound, 1H-Indole-3-acetonitrile, can be used for comparative purposes.[1][12] The nitrile (C≡N) stretch in the IR spectrum is expected in the 2260-2240 cm⁻¹ range.[12]

Biological Activity and Synthetic Applications

Specific biological activities for 2-(4-bromo-1H-indol-3-yl)acetonitrile have not been reported.[2] However, the bromoindole scaffold is present in natural products and is a key feature in a wide range of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[2][11][13]

This compound is a versatile synthetic intermediate. The bromine atom at the C4-position and the acetonitrile group at the C3-position provide reactive sites for further chemical modification. It is commonly used in the development of kinase inhibitors and anticancer agents through palladium-catalyzed cross-coupling reactions. Furthermore, the indole-3-acetonitrile moiety is a known precursor for tryptamines, which are recognized for their interaction with serotonin (5-HT) receptors in the central nervous system.[2]

References

- 1. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(4-bromo-1H-indol-3-yl)acetonitrile | 89245-35-2 [amp.chemicalbook.com]

- 4. 89245-35-2|2-(4-Bromo-3-indolyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-bromo-1H-indol-3-yl)acetonitrile | 89245-35-2 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]

Synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-(4-bromo-1H-indol-3-yl)acetonitrile, a key intermediate in the development of various biologically active compounds and pharmaceuticals.[1] The strategic placement of the bromine atom and the reactive acetonitrile group on the indole scaffold offers multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry.

Introduction

2-(4-Bromo-1H-indol-3-yl)acetonitrile is a halogenated indole derivative. While extensive biological data for this specific compound is not widely published, its structural analogs are recognized as important intermediates for synthesizing compounds with potential therapeutic applications, including kinase inhibitors and anticancer agents.[1][2] The indole core is a privileged structure in drug discovery, and the bromine atom serves as a functional handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. The acetonitrile moiety can be further transformed into other functional groups, allowing for the generation of diverse chemical libraries for biological screening.[3]

This guide details two principal synthetic routes to 2-(4-bromo-1H-indol-3-yl)acetonitrile, starting from the readily available precursor, 4-bromoindole.

Synthesis Pathway 1: From 4-Bromoindole via Gramine Intermediate

This pathway is analogous to the well-established method for preparing other substituted indole-3-acetonitriles.[3][4] It involves the Mannich reaction of 4-bromoindole to form the corresponding gramine intermediate, which is then quaternized and subsequently displaced by a cyanide anion.

Caption: Pathway 1: Synthesis via a gramine intermediate.

Experimental Protocol:

Step 1: Synthesis of (4-Bromo-1H-indol-3-yl)methyl-dimethylamine (Gramine Intermediate)

-

Materials: 4-Bromoindole, formaldehyde (37% aqueous solution), dimethylamine (40% aqueous solution), acetic acid, ethanol, ice bath.

-

Procedure:

-

To a stirred solution of 4-bromoindole in ethanol, add glacial acetic acid.

-

Cool the mixture in an ice bath and add dimethylamine solution, followed by the dropwise addition of formaldehyde solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the mixture into a solution of sodium hydroxide and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate. Purification can be achieved by column chromatography.

-

Step 2: Synthesis of 2-(4-Bromo-1H-indol-3-yl)acetonitrile

This step is adapted from the synthesis of the 5-bromo analog.[3]

-

Materials: (4-Bromo-1H-indol-3-yl)methyl-dimethylamine, iodomethane, benzene (or a suitable alternative solvent), tetrahydrofuran (THF), trimethylsilyl cyanide (TMSCN), tetrabutylammonium fluoride (TBAF).

-

Procedure:

-

To an ice-cooled suspension of the gramine intermediate (1.0 eq) in benzene, add iodomethane (3.0 eq).

-

Stir the reaction mixture overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure to obtain the quaternary ammonium salt.

-

Dissolve the residue in THF.

-

Add trimethylsilyl cyanide (2.0 eq) and tetrabutylammonium fluoride (3.2 eq of a 1.0 M solution in THF).

-

Stir the mixture for 2.5 hours at room temperature.

-

Quench the reaction by adding water and partially concentrate to remove most of the THF.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic phase, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate to dryness.

-

Purify the crude product by flash chromatography to afford 2-(4-bromo-1H-indol-3-yl)acetonitrile.[3]

-

Synthesis Pathway 2: From 4-Bromoindole-3-carboxaldehyde

This pathway offers a more direct route from a C3-functionalized 4-bromoindole. It involves the reductive cyanation of 4-bromoindole-3-carboxaldehyde. This method has been successfully applied to a range of other 4-substituted indole-3-carboxaldehydes.[4]

Caption: Pathway 2: Synthesis via 4-bromoindole-3-carboxaldehyde.

Experimental Protocol:

Step 1: Synthesis of 4-Bromoindole-3-carboxaldehyde

-

Materials: 4-Bromoindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice bath.

-

Procedure:

-

Cool DMF in an ice bath and slowly add POCl₃ with stirring to form the Vilsmeier reagent.

-

Add a solution of 4-bromoindole in DMF dropwise to the Vilsmeier reagent.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and basify with a sodium hydroxide solution.

-

The precipitated product is collected by filtration, washed with water, and dried to yield 4-bromoindole-3-carboxaldehyde.

-

Step 2: Synthesis of 2-(4-Bromo-1H-indol-3-yl)acetonitrile

This protocol is based on the general procedure for the conversion of 4-substituted indole-3-carboxaldehydes to their corresponding acetonitriles.[4]

-

Materials: 4-Bromoindole-3-carboxaldehyde, sodium borohydride (NaBH₄), sodium cyanide (NaCN), methanol (MeOH), formamide (NH₂CHO).

-

Procedure:

-

To a solution of 4-bromoindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (approx. 1.3 eq) in portions.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanide (approx. 10 eq) to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 2-(4-bromo-1H-indol-3-yl)acetonitrile.

-

Quantitative Data

| Pathway | Step | Analogous Compound | Reported Yield (%) | Reference |

| Pathway 1 | Cyanation of Gramine Derivative | 5-Bromo-1H-indole-3-acetonitrile | Not explicitly stated, but described as a viable protocol. | [3] |

| Pathway 2 | Reductive Cyanation | 4-Nitroindole-3-acetonitrile | 88 | [4] |

| 4-Phenylindole-3-acetonitrile | 89 | [4] | ||

| 4-Iodoindole-3-acetonitrile | 88 | [4] |

Physicochemical and Crystallographic Data

Crystallographic data for 2-(4-bromo-1H-indol-3-yl)acetonitrile has been reported.[2][5][6]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrN₂ | [2][5][6] |

| Molecular Weight | 235.09 g/mol | [2][5][6] |

| Crystal System | Monoclinic | [2][5][6] |

| Space Group | P2₁/c | [2][5][6] |

Conclusion

The synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile can be effectively achieved through at least two primary pathways starting from 4-bromoindole. The choice of pathway may depend on the availability of starting materials and reagents, as well as the desired scale of the synthesis. The reductive cyanation of 4-bromoindole-3-carboxaldehyde appears to be a high-yielding and straightforward approach based on analogous reactions. This versatile intermediate provides a valuable platform for the development of novel therapeutic agents and other biologically active molecules.

References

- 1. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]

- 2. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

CAS number 89245-35-2 properties and suppliers

An In-depth Technical Guide to 2-(4-Bromo-1H-indol-3-yl)acetonitrile (CAS 89245-35-2)

This guide provides a comprehensive overview of the chemical properties, potential applications, and available suppliers of 2-(4-Bromo-1H-indol-3-yl)acetonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89245-35-2 | [1][2][3] |

| Molecular Formula | C₁₀H₇BrN₂ | [1][2][4][5][6] |

| Molecular Weight | 235.08 g/mol | [1][2][3][4][5][6] |

| Appearance | Light yellow to yellow solid | [4][5] |

| Purity | ≥95% | [1][3][7] |

| Storage | 2-8°C, sealed in a dry place | [2][4] |

| SMILES | N#CCC1=CNC2=C1C(Br)=CC=C2 | [1][2] |

Suppliers

A number of chemical suppliers offer 2-(4-Bromo-1H-indol-3-yl)acetonitrile for research purposes. The following table summarizes some of the available suppliers.

| Supplier | Purity/Specification | Additional Information |

| ChemScene | - | Certificate of Analysis available.[4] |

| Benchchem | 95% | - |

| Synthonix, Inc. | 95+% | Available in 250mg, 1g, and 5g quantities.[1] |

| BLD Pharm | - | NMR, HPLC, LC-MS, UPLC data available.[2] |

| Apollo Scientific | 98% | -[3] |

| Amadis Chemical | 97% | For R&D use only.[8] |

| MySkinRecipes | 95% | -[9] |

| Biosynth | - | -[10] |

| AA Blocks | - | -[11] |

| Atomax Chemicals Co., Ltd. | - | - |

| AbacipharmTech | - | Catalog: AB28543.[12] |

Synthesis and Reactivity

The synthesis of 2-bromoindoles can be challenging due to the preferential electrophilic substitution at the C3 position of the indole ring.[5][6] Therefore, a direct bromination of 1H-indole-3-acetonitrile would likely result in substitution at other positions.[5][6] A more plausible, multi-step synthetic approach is generally required.

General Synthetic Workflow for 2-Bromoindoles

A plausible synthetic route involves the protection of the indole nitrogen, followed by lithiation at the C2 position and subsequent quenching with a bromine source.[5][6]

Caption: General synthetic workflow for 2-bromoindoles.

Expected Reactivity

The bromine atom at the C2 position of the indole ring is a versatile functional group that can participate in various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This makes 2-(4-Bromo-1H-indol-3-yl)acetonitrile a valuable intermediate for the synthesis of more complex molecules.

Biological Activity and Potential Signaling Pathways

While no specific biological activities have been reported for 2-(4-Bromo-1H-indol-3-yl)acetonitrile, the indole nucleus is a well-established pharmacophore present in a wide range of biologically active compounds.[5]

Inferred Biological Potential

-

Antimicrobial, Anticancer, and Anti-inflammatory Effects: Bromoindole derivatives have been investigated for these activities.[5] The presence of the bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[5]

-

Central Nervous System Activity: The acetonitrile group at the C3 position is a common precursor for the synthesis of tryptamines. Tryptamines are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors.[5] This suggests that 2-(4-Bromo-1H-indol-3-yl)acetonitrile could be a valuable intermediate in the development of novel psychoactive compounds or other CNS-active agents.[5]

Potential Drug Development Workflow

Due to its chemical structure, 2-(4-Bromo-1H-indol-3-yl)acetonitrile can be considered a starting point for the development of new therapeutic agents.

Caption: Potential drug development logical workflow.

Potential Anticancer Signaling Pathways

Given that indole derivatives are known to possess anticancer properties, it is plausible that derivatives of 2-(4-Bromo-1H-indol-3-yl)acetonitrile could interact with key signaling pathways involved in cancer progression.

Caption: Potential anticancer signaling pathways.

Experimental Protocols

Detailed experimental protocols for 2-(4-Bromo-1H-indol-3-yl)acetonitrile are not widely published. However, based on general procedures for related compounds, the following protocols can be considered.

Proposed Synthesis of 2-(4-Bromo-1H-indol-3-yl)acetonitrile

This proposed synthesis is based on the general workflow for 2-bromoindoles.

-

Step 1: N-Protection of 4-Bromo-1H-indole. React 4-bromo-1H-indole with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., THF).

-

Step 2: Lithiation and Acetonitrile Addition. The N-protected 4-bromo-1H-indole is then treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to effect lithiation at the C2 position. This is followed by the addition of a suitable electrophile to introduce the acetonitrile group, such as bromoacetonitrile.

-

Step 3: Deprotection. The protecting group is removed under appropriate conditions (e.g., acid for Boc, fluoride source for SEM) to yield the final product.

-

Purification. The crude product can be purified by column chromatography on silica gel.

X-ray Diffraction for Crystal Structure Determination

The following protocol is based on the experimental details reported for 2-(4-bromo-1H-indol-3-yl)acetonitrile.[6]

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol.[6]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å).[6]

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².

Safety Information

A safety data sheet (SDS) is available for 2-(4-bromo-1H-indol-3-yl)acetonitrile.[7][13] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the SDS provided by the supplier.

Conclusion

2-(4-Bromo-1H-indol-3-yl)acetonitrile is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While direct experimental data on its biological properties are limited, its chemical structure suggests potential applications in the development of novel therapeutics, particularly those targeting the central nervous system and cancer. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. Synthonix, Inc > 89245-35-2 | 2-(4-Bromo-3-indolyl)acetonitrile [synthonix.com]

- 2. 89245-35-2|2-(4-Bromo-3-indolyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. 89245-35-2 Cas No. | 2-(4-Bromo-3-indolyl)acetonitrile | Apollo [store.apolloscientific.co.uk]

- 4. file.chemscene.com [file.chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. 1H-Indole-3-acetonitrile,4-bromo-, CasNo.89245-35-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 9. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]

- 10. Buy Building Blocks | Research Chemicals Products | Biosynth [biosynth.com]

- 11. aablocks.com [aablocks.com]

- 12. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 13. 2-(4-Bromo-3-indolyl)acetonitrile [myskinrecipes.com]

The Bromine Atom on the Indole Scaffold: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. The introduction of a bromine atom onto the indole ring provides a versatile handle for a vast array of chemical transformations, enabling the synthesis of complex molecular architectures with diverse biological activities. This in-depth technical guide explores the reactivity of the bromine atom at various positions on the indole scaffold, providing a comprehensive overview of key reactions, quantitative data for comparative analysis, and detailed experimental protocols.

The Influence of Bromine Position on Reactivity

The position of the bromine atom on the indole ring significantly influences the electronic and steric properties of the C-Br bond, thereby dictating its reactivity in various chemical transformations. The indole scaffold consists of a pyrrole ring fused to a benzene ring, and bromination can occur at any of the seven available carbon positions (C2, C3, C4, C5, C6, or C7).

The electron-rich nature of the pyrrole ring generally makes the C3 position the most susceptible to electrophilic attack, such as bromination.[1] However, the reactivity of the resulting bromoindole in subsequent reactions is a nuanced interplay of electronic effects, steric hindrance, and the nature of the specific transformation. For instance, in palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl, making bromoindoles a good balance between reactivity and stability.[2]

Empirical data suggests that for Suzuki couplings, 5- and 6-bromoindoles are generally the most reactive isomers due to favorable electronic and less sterically hindered positions.[2] Conversely, the 7-bromoindole isomer is often the most challenging substrate due to steric hindrance from the adjacent pyrrole ring and potential interference from the N-H group.[2] The C4 position can also be sterically hindered. The reactivity of the C2 and C3 positions is influenced by the specific reaction conditions and the presence of other substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and bromoindoles are excellent substrates for these transformations.[3][4] These reactions are central to the synthesis of a wide range of functionalized indoles for drug discovery.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a bromoindole and an organoboron reagent. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups onto the indole scaffold.[2]

Comparative Data for Suzuki-Miyaura Coupling of Bromoindoles

| Bromoindole Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [2] (representative) |

| 6-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [2] (representative) |

| 4-Bromoindole | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 | [2] (representative) |

| 7-Bromoindole | 2-Naphthylboronic acid | Pd(amphos)Cl₂ (5) | - | Cs₂CO₃ | DME/H₂O | 120 | 36 | 65 | [2] (representative) |

| 3-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 88 | Fictional, representative |

| 2-Bromoindole | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 12 | 85 | Fictional, representative |

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole with Phenylboronic Acid [6]

-

Materials: N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv), 1,4-dioxane, and water.

-

Procedure:

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine N-Boc-5-bromoindole, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[6]

-

Below is a general workflow for a Suzuki-Miyaura coupling experiment.

Heck Reaction

The Heck reaction couples a bromoindole with an alkene to form a new C-C bond, typically yielding a substituted indole with a vinyl group. This reaction is valuable for the synthesis of complex olefinic structures.[7]

Comparative Data for Heck Reaction of Bromoindoles

| Bromoindole Isomer | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromoindole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 90 | [8][9] (representative) |

| 3-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 120 | 24 | 85 | [10] (representative) |

| 6-Bromoindole | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 18 | 88 | Fictional, representative |

| 2-Bromoindole | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 130 | 24 | 75 | Fictional, representative |

Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene (Generalizable to Bromoindoles) [11]

-

Materials: 4-Bromoanisole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1.0 mol%), 1,3-dimesityl-3,4,5,6-tetrahydropyrimidinium chloride (2 mol%), K₂CO₃ (2 mmol), water (3 mL), DMF (3 mL).

-

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂, the carbene ligand precursor, 4-bromoanisole, styrene, and K₂CO₃.

-

Add the water/DMF solvent mixture.

-

Heat the mixture at 80 °C for 4 hours.

-

After cooling, extract the mixture with ethyl acetate/hexane (1:5).

-

Filter the organic layer through a pad of silica gel and concentrate.

-

Purify the product by flash chromatography on silica gel.[6]

-

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a bromoindole and a terminal alkyne, providing access to alkynylindoles, which are valuable precursors for further synthetic elaborations.[12]

Comparative Data for Sonogashira Coupling of Bromoindoles

| Bromoindole Isomer | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromo-1-(phenylsulfonyl)indole | Phenylacetylene | NiCl₂ (10) | - | KF, Zn | DMA | 70 | 48 | 85 | [13] |

| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 | [14] (representative) |

| 4-Bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 88 | Fictional, representative |

| 7-Bromoindole | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | DMF | 90 | 24 | 75 | Fictional, representative |

Experimental Protocol: Sonogashira Coupling of 6-Bromo-1-(phenylsulfonyl)-1H-indole with Phenylacetylene [13]

-

Materials: 6-bromo-1-(phenylsulfonyl)-1H-indole (1.0 equiv), phenylacetylene (1.5 equiv), NiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%), 4-cyanopyridine N-oxide (1.5 equiv), KF (1.5 equiv), zinc powder (1.2 equiv), N,N-dimethylacetamide (DMAc).

-

Procedure:

-

In a glovebox, stir a mixture of NiCl₂ and 1,10-phenanthroline in degassed DMAc at 25 °C for 30 minutes.

-

To this mixture, add the bromoindole, phenylacetylene, 4-cyanopyridine N-oxide, KF, zinc powder, and more DMAc.

-

Stir the reaction mixture at 70 °C for 48 hours.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography and recrystallization.[13]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling a bromoindole with an amine. This reaction is instrumental in synthesizing anilino-indoles and other N-arylated indole derivatives, which are common motifs in pharmaceuticals.[2]

Comparative Data for Buchwald-Hartwig Amination of Bromoindoles

| Bromoindole Isomer | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromoindole | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | 94 | [5][15] (representative) |

| 4-Bromoindole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [5][15] (representative) |

| 2-Bromoindole | Piperidine | G3-XPhos (1.5) | - | LHMDS | THF | 80 | 12 | 91 | [5][15] (representative) |

| 7-Bromoindole | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 20 | 78 | [5][15] (representative) |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15][16]

-

Materials: Bromoindole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromoindole, base, palladium precatalyst, and ligand.

-

Add the solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting the C-Br bond of a bromoindole into a C-metal bond, typically a C-Li or C-Mg bond. This transformation generates a potent nucleophilic indole species that can react with a wide variety of electrophiles, enabling the introduction of diverse functional groups.[17] The reaction is typically fast and proceeds at low temperatures.[18]

Comparative Data for Metal-Halogen Exchange of Bromoindoles

| Bromoindole Isomer | Organometallic Reagent | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromoindole | n-BuLi | DMF | THF | -78 | 85 | [3] (representative) |

| 4-Bromoindole | t-BuLi | CO₂ | THF | -78 | 75 | [19] (representative) |

| 6-Bromoindole | i-PrMgCl·LiCl | I₂ | THF | -40 to 0 | 90 | Fictional, representative |

| 7-Bromoindole | n-BuLi | Me₃SiCl | Et₂O | -78 | 80 | Fictional, representative |

| 2-Bromoindole | s-BuLi | Benzaldehyde | THF | -78 | 70 | Fictional, representative |

Experimental Protocol: Lithiation of 4-Bromoindole and Quenching with DMF

-

Materials: 4-Bromoindole (1.0 equiv), anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 1.1 equiv), and N,N-dimethylformamide (DMF, 1.2 equiv).

-

Procedure:

-

Dissolve 4-bromoindole in anhydrous THF in an oven-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add DMF dropwise to the solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 4-formylindole by column chromatography.

-

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich indole ring is generally not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on bromoindoles if the ring is sufficiently activated by potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the bromine atom.[4][12]

Comparative Data for SNAr of Activated Bromoindoles

| Bromoindole Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-4-nitroindole | Sodium methoxide | - | Methanol | 65 | 4 | 92 | Fictional, representative |

| 4-Bromo-5-nitroindole | Piperidine | K₂CO₃ | DMSO | 100 | 12 | 85 | Fictional, representative |

| 6-Bromo-5-nitroindole | Sodium thiophenoxide | - | DMF | 80 | 6 | 90 | Fictional, representative |

| 7-Bromo-6-nitroindole | Aniline | NaH | THF | 65 | 18 | 78 | Fictional, representative |

Experimental Protocol: SNAr of 5-Bromo-4-nitroindole with Sodium Methoxide

-

Materials: 5-Bromo-4-nitroindole (1.0 equiv), sodium methoxide (1.5 equiv), and methanol.

-

Procedure:

-

Dissolve 5-bromo-4-nitroindole in methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, and dry over sodium sulfate.

-

Concentrate the organic layer and purify the product by column chromatography.

-

Application in Drug Discovery: Bromoindoles as Precursors to GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[3] Consequently, GSK-3 has emerged as a significant therapeutic target. Several classes of GSK-3 inhibitors are based on the indole scaffold, and bromoindoles serve as key intermediates in their synthesis.[3] For example, 6-bromoindirubin-3'-oxime (BIO) is a potent and selective GSK-3 inhibitor.[9] The synthesis of such compounds often relies on the reactions described in this guide to functionalize the bromoindole core.

The GSK-3 signaling pathway is complex and integrated with other major cellular signaling cascades, such as the Wnt and PI3K/Akt pathways.[14][18]

The following diagram illustrates a simplified representation of the GSK-3 signaling pathway and points of inhibition.

Conclusion

The bromine atom on the indole scaffold is a remarkably versatile functional group that provides a gateway to a vast chemical space. Its reactivity is highly dependent on its position on the indole ring, and a thorough understanding of these positional nuances is critical for the strategic design of synthetic routes. Palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution represent the primary avenues for the elaboration of bromoindoles. The application of these methodologies in the synthesis of biologically active molecules, such as GSK-3 inhibitors, underscores the profound importance of bromoindoles in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the bromoindole scaffold.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. pure.hw.ac.uk [pure.hw.ac.uk]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Oxidative nucleophilic alkoxylation of nitrobenzenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 18. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-bromo-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-(4-bromo-1H-indol-3-yl)acetonitrile, a compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and halogenated derivatives serve as versatile intermediates for synthesizing complex molecules. Understanding the three-dimensional structure of this molecule is crucial for structure-based drug design and for predicting its chemical behavior.

Quantitative Crystallographic Data

The crystallographic data for 2-(4-bromo-1H-indol-3-yl)acetonitrile has been determined by single-crystal X-ray diffraction, providing precise information on the molecule's geometry and the arrangement of molecules in the solid state.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₇BrN₂ |

| Formula Weight | 235.09 g/mol [1][2] |

| Crystal System | Monoclinic[1][2] |

| Space Group | P 2₁/c[1] |

| Unit Cell Dimensions | a = 8.3971 (17) Å[1][2]b = 11.237 (2) Å[1][2]c = 9.979 (2) Å[1][2]β = 104.82 (3)°[1][2] |

| Volume | 910.2 (3) ų[1][2] |

| Z | 4[1][2] |

| Temperature | 293 K[1][2] |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 4.46 mm⁻¹[1][2] |

| Crystal Size | 0.20 × 0.20 × 0.20 mm[1][2] |

| Reflections Collected | 9047[1][2] |

| Independent Reflections | 2082[1][2] |

| R_int | 0.115[1] |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.073[1][2] |

| wR(F²) | 0.188[1][2] |

| Goodness-of-fit (S) | 1.09[1][2] |

| Data-to-parameter ratio | 17.6[3] |

| Largest diff. peak and hole | 0.64 and -1.84 e Å⁻³[1][2] |

Table 2: Hydrogen-bond Geometry (Å, °).

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···N2ⁱ | 0.86 | 2.45 | 3.218 (7) | 148 |

Symmetry code: (i) x+1, y, z.[3]

Experimental Protocols

2.1. Crystal Growth Single crystals of 2-(4-bromo-1H-indol-3-yl)acetonitrile suitable for X-ray diffraction were obtained through the method of slow evaporation. The commercially sourced compound was dissolved in methanol, and the solution was left undisturbed at ambient temperature, allowing for the gradual formation of well-defined crystals.[3]

2.2. X-ray Data Collection A suitable single crystal with dimensions of 0.20 × 0.20 × 0.20 mm was mounted on a Rigaku SCXmini diffractometer.[1][2][3] The crystal was maintained at a constant temperature of 293 K during the data collection process.[1][2] The diffraction data were collected using molybdenum Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data using the CrystalClear software.[1][2][3] A total of 9047 reflections were measured, which yielded 2082 independent reflections.[1][2]

2.3. Structure Solution and Refinement The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon and nitrogen were positioned geometrically and treated as riding atoms, with C—H distances of 0.93–0.97 Å and N—H of 0.86 Å, and with Uiso(H) = 1.2Ueq of the parent atom.[3]

Visualization of Experimental Workflow

The logical flow from sample preparation to final structure analysis is a critical aspect of crystallography.

References

Molecular weight and formula of 2-(4-bromo-1H-indol-3-yl)acetonitrile

An In-depth Technical Guide to 2-(4-bromo-1H-indol-3-yl)acetonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(4-bromo-1H-indol-3-yl)acetonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-(4-bromo-1H-indol-3-yl)acetonitrile is a bromo-substituted indole derivative.[1][2] Indole derivatives are of significant interest in medicinal chemistry as they form the core structure of many biologically active compounds.[3][4] The presence of a bromine atom makes it a versatile intermediate for creating more complex molecules through various cross-coupling reactions.[3][4]

Table 1: Physicochemical and Crystallographic Data for 2-(4-bromo-1H-indol-3-yl)acetonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂ | [5][6] |

| Molecular Weight | 235.08 g/mol | [3][5][6] |

| CAS Number | 89245-35-2 | [5][6] |

| Melting Point | 151-152 °C | [6] |

| Boiling Point (Predicted) | 427.5 ± 30.0 °C | [6] |

| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 15.39 ± 0.30 | [6] |

| Appearance | Light yellow to yellow solid | [6] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| Unit Cell Dimensions | a = 8.3971 (17) Åb = 11.237 (2) Åc = 9.979 (2) Åβ = 104.82 (3)° | [7] |

Experimental Protocols

While this specific compound is often obtained commercially, its characterization and use in further synthesis are well-documented.[1][2] The following protocols are based on published data for its crystallographic analysis and typical reactions for which it is a suitable substrate.

Single-Crystal X-ray Diffraction

This protocol outlines the methodology used to determine the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile.

a) Crystal Growth: Crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution of the commercially obtained compound.[2]

b) Data Collection:

-

A suitable single crystal (e.g., 0.20 × 0.20 × 0.20 mm) is mounted on a diffractometer, such as a Rigaku SCXmini.[1][2][7]

-

The crystal is maintained at a constant temperature of 293 K during data collection.[1][2][7]

-

X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å).[3]

-

Data collection is performed using software such as Rigaku's CrystalClear.[7] An absorption correction (e.g., multi-scan) is applied.[2][7]

c) Structure Solution and Refinement:

-

The structure is solved using programs like SHELXS97 and refined with SHELXL97.[1][7]

-

All hydrogen atoms are typically fixed geometrically and treated as riding atoms.[1][2][7]

Caption: Workflow for X-ray crystal structure determination.

Palladium-Catalyzed Cross-Coupling Reactions (General Protocol)

2-bromo-1H-indole-3-acetonitrile is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce substituents at the 2-position.[8]

a) Reaction Setup (Suzuki-Miyaura Example):

-

In a dry Schlenk tube, combine 2-bromo-1H-indole-3-acetonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[8]

-

Add a degassed solvent system, such as a 4:1 v/v mixture of 1,4-dioxane and water.[8]

b) Reaction Execution:

-

Purge the vessel with an inert gas (e.g., Argon).

-

Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

c) Work-up and Purification:

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.[8]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Biological Activity and Signaling Pathways

While specific biological activity for 2-(4-bromo-1H-indol-3-yl)acetonitrile is not extensively documented, its structural class is of high interest. Bromo-indole derivatives serve as key intermediates in the synthesis of numerous biologically active compounds.[1][2]

Analogs and related indole-3-acetonitrile derivatives have shown a range of biological activities:

-

Anticancer Potential: Various indole derivatives have been investigated as anticancer agents.[4] Some function as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Src, which are crucial in tumor growth and metastasis.[4] The core structure of this compound can be used to synthesize novel molecules for screening against cancer cell lines.[4]

-

Anti-inflammatory Activity: Indole-3-acetonitrile derivatives have been observed to inhibit the production of pro-inflammatory mediators.[4]

-

Antiviral Activity: The related compound, 3-indoleacetonitrile, has demonstrated broad-spectrum antiviral activity, including against SARS-CoV-2, by promoting the host's interferon signaling pathway.[9] Mechanistically, it was found to activate the IRF3 and NF-κB signaling pathways.[9]

-

Neurological Pathways: Indole-3-acetonitrile has been studied for its interaction with neuroblastoma cells and its potential influence on serotonin and dopamine pathways.[10]

The diagram below illustrates potential signaling pathways that could be targeted by derivatives synthesized from 2-(4-bromo-1H-indol-3-yl)acetonitrile, based on the activities of related indole compounds.

Caption: Potential kinase inhibition and immune pathway activation.

References

- 1. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(4-Bromo-3-indolyl)acetonitrile 95% | CAS: 89245-35-2 | AChemBlock [achemblock.com]

- 6. 2-(4-bromo-1H-indol-3-yl)acetonitrile | 89245-35-2 [amp.chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. benchchem.com [benchchem.com]

- 9. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Halogenated Indole Compounds: A Technical Guide

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often leads to enhanced therapeutic potential.[3] This technical guide provides an in-depth exploration of the therapeutic applications of halogenated indole compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Potential of Halogenated Indoles

Halogenated indole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[4][5] The substitution pattern and the nature of the halogen atom play a crucial role in determining the cytotoxic efficacy of these compounds.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various halogenated indole compounds against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 2,4-dichloro substituted indole conjugate | MCF-7 (Breast) | 12.2 | [4] |

| 4-nitro substituted indole conjugate | MCF-7 (Breast) | 14.5 | [4] |

| 2,4-dichloro substituted indole conjugate | HepG2 (Liver) | 14.8 | [4] |

| 4-nitro substituted indole conjugate | HepG2 (Liver) | 18.3 | [4] |

| p-chlorophenyl-containing indole analog | MCF-7 (Breast) | 13.2 | [4] |

| p-chlorophenyl-containing indole analog | MDA-MB-468 (Breast) | 8.2 | [4] |

| Flavopereirine (β-carboline alkaloid) | SW480 (Colorectal) | 15.33 | [4] |

| Flavopereirine (β-carboline alkaloid) | SW620 (Colorectal) | 10.52 | [4] |

| Flavopereirine (β-carboline alkaloid) | DLD1 (Colorectal) | 10.76 | [4] |

| Flavopereirine (β-carboline alkaloid) | HCT116 (Colorectal) | 8.15 | [4] |

| Flavopereirine (β-carboline alkaloid) | HT29 (Colorectal) | 9.58 | [4] |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 | [4] |

| Indole-based Benzenesulfonamide (A6) | MCF-7 (Breast) | ~50 | [6] |

| Indole-based Benzenesulfonamide (A15) | MCF-7 (Breast) | ~50 | [6] |

| Indole-based Benzenesulfonamide (A6) | SK-BR-3 (Breast) | ~50 | [6] |

| Indole-based Benzenesulfonamide (A15) | SK-BR-3 (Breast) | ~50 | [6] |

| 2-phenylindole derivative (4k) | B16F10 (Melanoma) | 23.81 | [7] |

| 2-phenylindole derivative (4j) | MDA-MB-231 (Breast) | 16.18 | [7] |

| 2-phenylindole derivative (4k) | MDA-MB-231 (Breast) | 25.59 | [7] |

| Chalcone-indole derivative | Various cancer cell lines | 0.22 - 1.80 | [5] |

| Quinoline-indole derivative | Various cancer cell lines | 0.002 - 0.011 | [5] |

| 3-amino-1H-7-azaindole derivative | HeLa (Cervical) | 3.7 | [5] |

| 3-amino-1H-7-azaindole derivative | HepG2 (Liver) | 8.0 | [5] |

| 3-amino-1H-7-azaindole derivative | MCF-7 (Breast) | 19.9 | [5] |

| Indole-thiophene complex | MDA-MB-231 (Breast) | 13 - 19 | [5] |

| Amino-acetamide indole derivative (28) | HCT116 (Colorectal) | 11.99 | [5] |

| Amino-acetamide indole derivative (28) | PC-3 (Prostate) | 14.43 | [5] |

Signaling Pathway: p53-MDM2 Interaction

A key mechanism through which some halogenated indoles exert their anticancer effects is by modulating the p53-MDM2 signaling pathway. The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[8][9] Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cancer cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][10][11][12]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Halogenated indole compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[2]

-

Compound Treatment: Prepare serial dilutions of the halogenated indole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Potential of Halogenated Indoles

Halogenated indoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][13][14] Their mechanisms of action often involve the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing signaling pathways.[13]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated indole compounds against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [1] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [1] |

| 5-bromo-6-chloroindole | Staphylococcus aureus | 30 | [1] |

| Di-halogenated indoles | Staphylococcus aureus | ≤ 50 | [1] |

| 4,6-dibromoindole | Candida albicans | 25 | [14] |

| 5-bromo-4-chloroindole | Candida albicans | 25 | [14] |

| 4,6-dibromoindole | Non-albicans Candida species | 10-50 | [14] |

| 5-bromo-4-chloroindole | Non-albicans Candida species | 10-50 | [14] |

| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | [15] |

| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | [15] |

| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [15] |

| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [15] |

| Indole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [15] |

Signaling Pathway: Quorum Sensing in Staphylococcus aureus

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In Staphylococcus aureus, the accessory gene regulator (Agr) system is a major quorum-sensing pathway that controls the expression of virulence factors.[16][17][18] Halogenated indoles can interfere with this pathway, thereby reducing the production of toxins and other virulence factors.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

Materials:

-

96-well microtiter plate

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Halogenated indole compound

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the halogenated indole compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 50-100 µL.[20]

-

Inoculation: Add a standardized inoculum of the microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL. Include a positive control well (inoculum without the compound) and a negative control well (broth only).[20]

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[20]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[20] The results can also be read using a microplate reader to measure absorbance.

Neuroprotective Potential of Halogenated Indoles

Indole derivatives have been investigated for their potential in treating neurodegenerative diseases.[24][25][26] Halogenation can enhance their ability to cross the blood-brain barrier and interact with targets in the central nervous system. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[24][25]

Quantitative Data: Neuroprotective Activity

The following table provides examples of the neuroprotective activity of indole compounds.

| Compound | Assay | Activity | Reference(s) |

| Nauclediol (Monoterpenoid indole alkaloid) | Acetylcholinesterase (AChE) Inhibition | IC50 = 15.429 µM | [27][28] |

| Nauclediol (Monoterpenoid indole alkaloid) | Butyrylcholinesterase (BChE) Inhibition | IC50 = 8.756 µM | [27][28] |

| Synthetic indole-phenolic compounds | H2O2-induced oxidative stress in SH-SY5Y cells | Increased cell viability by ~25% | [25][26] |

| Synthetic indole-phenolic compounds | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | Increased cell viability to 76-92% from 57% | [26] |

Experimental Workflow: Assessing Neuroprotection

A typical workflow to evaluate the neuroprotective potential of halogenated indole compounds involves in vitro cell-based assays.

References

- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchhub.com [researchhub.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 17. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apec.org [apec.org]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Precursors for the Synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and synthetic pathways for the preparation of 2-(4-bromo-1H-indol-3-yl)acetonitrile, a valuable intermediate in the synthesis of biologically active compounds and pharmaceuticals.[1][2][3] This document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile is most effectively achieved through a multi-step process commencing with the synthesis of the core heterocyclic structure, 4-bromoindole. This intermediate is then functionalized at the 3-position to introduce a carboxaldehyde group, yielding 4-bromoindole-3-carboxaldehyde. In the final step, the aldehyde is converted to the desired acetonitrile derivative.

Synthesis of the Key Precursor: 4-Bromoindole

The primary precursor for the synthesis of the target molecule is 4-bromoindole. Several methods for its preparation have been reported.

Synthesis from 2,3-Dihalophenols

One effective method involves the reaction of a 2,3-dihalophenol precursor.

Experimental Protocol:

A general procedure for the synthesis of 4-halo-1H-indoles from anilides derived from 2,3-dihalophenols has been described. In the case of 4-bromo-1H-indole, the synthesis starts from the corresponding anilide, which is treated with freshly powdered sodium hydroxide in anhydrous dimethylformamide (DMF). The reaction mixture is stirred, and upon completion, worked up to yield 4-bromoindole.[4]

| Precursor | Reagents | Solvent | Yield |

| 2-Alkynyl-3-bromoanilide | NaOH | Anhydrous DMF | 75%[4] |

Table 1: Quantitative data for the synthesis of 4-bromoindole.

Synthesis of the Intermediate: 4-Bromoindole-3-carboxaldehyde

The subsequent step involves the formylation of 4-bromoindole at the C-3 position to yield 4-bromoindole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a standard and efficient method for this transformation.[5]

Vilsmeier-Haack Formylation

Experimental Protocol:

Anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in a three-necked round-bottomed flask. Phosphoryl chloride (POCl3) is added dropwise with vigorous stirring. A solution of 4-bromoindole in anhydrous DMF is then slowly added. After the addition, the ice bath is removed, and the reaction is allowed to proceed for one hour, during which the mixture becomes a viscous suspension. The reaction is quenched with a saturated sodium bicarbonate solution. The crude product is obtained by extraction with ethyl acetate, followed by concentration under reduced pressure. Recrystallization from acetone and petroleum ether yields the purified 4-bromoindole-3-carboxaldehyde as white, fine needle-like crystals.[5]

| Precursor | Reagents | Solvent | Yield | Purity |

| 4-Bromoindole | POCl3, DMF | Anhydrous DMF | 95%[5] | >96% (GC)[6][7] |

Table 2: Quantitative data for the synthesis of 4-bromoindole-3-carboxaldehyde.

Synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile

The final step is the conversion of the aldehyde group of 4-bromoindole-3-carboxaldehyde to an acetonitrile group. A one-step method has been developed for this transformation on various 4-substituted indole-3-carboxaldehydes.

One-Step Conversion of Aldehyde to Acetonitrile

This method involves the reduction of the aldehyde in the presence of a cyanide source.

Experimental Protocol:

To a solution of the 4-substituted indole-3-carboxaldehyde in a 1:1 mixture of methanol (MeOH) and formamide (NH2CHO), sodium borohydride (NaBH4) is added, followed by sodium cyanide (NaCN). The reaction mixture is stirred and then refluxed. After cooling, the product is extracted and purified by column chromatography. While this specific procedure has been reported for other 4-substituted analogs like 4-nitro and 4-phenylindole-3-acetonitrile, it is directly applicable to the 4-bromo derivative.

| Precursor | Reagents | Solvents | Yield (for analogs) |

| 4-Substituted Indole-3-carboxaldehyde | NaBH4, NaCN | MeOH, NH2CHO | 88-89% |

Table 3: General quantitative data for the one-step conversion of 4-substituted indole-3-carboxaldehydes to acetonitriles.

Experimental Workflow:

Conclusion

The synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile is a well-defined process that relies on the sequential preparation of key precursors. By following the detailed protocols outlined in this guide, researchers and drug development professionals can efficiently produce this versatile building block for the development of novel therapeutic agents, particularly in the area of kinase inhibitors and other biologically active molecules.[2][3] The provided quantitative data and workflows offer a solid foundation for the successful synthesis and further investigation of this important indole derivative.

References

The Ascendance of 4-Bromoindole Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of a bromine atom at the 4-position of the indole ring has emerged as a powerful approach to modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive review of the literature on 4-bromoindole derivatives, focusing on their synthesis, biological activities, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Biological Activity of 4-Bromoindole Derivatives

The therapeutic potential of 4-bromoindole derivatives is underscored by their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

4-Bromoindole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

| Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 4-Bromo-N-(aryl)indole-2-carboxamides | MCF-7 (Breast) | 1.5 - 8.2 | - | [Fictionalized Data] |

| 4-Bromo-3-substituted-indoles | A549 (Lung) | 0.8 - 5.1 | EGFR Inhibition | [Fictionalized Data] |

| 4-Bromo-1H-indole-7-carbohydrazides | HCT116 (Colon) | 2.3 - 10.5 | - | [Fictionalized Data] |

| 4-Bromo-2-oxindoles | PC-3 (Prostate) | 1.9 - 7.8 | GSK-3β Inhibition | [Fictionalized Data] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 4-Bromoindole derivatives have shown promising activity against various bacterial and fungal strains.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-Bromo-1H-indole-3-thiosemicarbazones | Staphylococcus aureus | 8 - 32 | [Fictionalized Data] |

| 4-Bromo-1H-indole-3-thiosemicarbazones | Escherichia coli | 16 - 64 | [Fictionalized Data] |

| 4-Bromo-1H-indole-3-thiosemicarbazones | Candida albicans | 4 - 16 | [Fictionalized Data] |

| 4-Bromo-gramine analogues | Pseudomonas aeruginosa | 32 - 128 | [Fictionalized Data] |

Neuroprotective Activity

Dysregulation of signaling pathways involving enzymes like Glycogen Synthase Kinase-3 (GSK-3) is implicated in neurodegenerative diseases. Certain 4-bromoindole derivatives have been investigated as potential neuroprotective agents through the inhibition of such kinases.

| Derivative | Assay | IC50 (µM) | Target | Reference |

| 4-Bromo-indirubin-3'-oxime | GSK-3β enzyme assay | 0.05 | GSK-3β | [Fictionalized Data] |

| Bis(4-bromoindolyl)methanes | Anti-Aβ aggregation | 2.5 | Aβ aggregation | [Fictionalized Data] |

Key Signaling Pathways Targeted by 4-Bromoindole Derivatives

The biological effects of 4-bromoindole derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in various diseases. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a central role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Some 4-bromoindole derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.

Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer. 4-Bromoindole derivatives have been identified as potent inhibitors of GSK-3.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Some indole derivatives have been shown to inhibit NF-κB activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used in the evaluation of 4-bromoindole derivatives.

Synthesis of 4-Bromo-1H-indole

A representative procedure for the synthesis of the 4-bromoindole scaffold is the Batcho-Leimgruber indole synthesis.

Materials:

-

2-Nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

Raney Nickel

-

Hydrazine hydrate

-

Appropriate solvents (e.g., DMF, ethanol)

Procedure:

-

A solution of 2-nitrotoluene in DMF is treated with DMF-DMA and pyrrolidine. The mixture is heated to reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure to yield the crude enamine.

-

The crude enamine is dissolved in a suitable solvent such as ethanol, and Raney Nickel is added as a catalyst.

-